Cas no 211042-54-5 (3-Methyl-5-phenylbenzoic acid)

3-Methyl-5-phenylbenzoic acid is a substituted benzoic acid derivative featuring a phenyl group at the 5-position and a methyl group at the 3-position of the aromatic ring. This structural configuration enhances its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. The compound's aromatic substitution pattern contributes to its stability and reactivity in electrophilic and nucleophilic transformations. Its carboxylic acid functionality allows for further derivatization, making it valuable for constructing complex molecular frameworks. The product is characterized by high purity and consistent quality, ensuring reliable performance in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
3-Methyl-5-phenylbenzoic acid structure
3-Methyl-5-phenylbenzoic acid structure
商品名:3-Methyl-5-phenylbenzoic acid
CAS番号:211042-54-5
MF:C14H12O2
メガワット:212.243884086609
MDL:MFCD11577110
CID:4785910

3-Methyl-5-phenylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-methyl-5-phenylbenzoic acid
    • 3-Methylbiphenyl-5-carboxylic acid
    • 3-Methyl-5-phenylbenzoic acid
    • MDL: MFCD11577110
    • インチ: 1S/C14H12O2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
    • InChIKey: DRHBXDIFBLUNPI-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC(C)=CC(=C1)C1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 37.3

3-Methyl-5-phenylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D257129-1g
3-methyl-5-phenylbenzoic acid
211042-54-5 95%
1g
$318 2024-08-03
Alichem
A011003006-1g
3-Methylbiphenyl-5-carboxylic acid
211042-54-5 97%
1g
$1460.20 2023-09-02
eNovation Chemicals LLC
D257129-1g
3-methyl-5-phenylbenzoic acid
211042-54-5 95%
1g
$318 2025-02-22
eNovation Chemicals LLC
D257129-5g
3-methyl-5-phenylbenzoic acid
211042-54-5 95%
5g
$968 2025-02-22
eNovation Chemicals LLC
D257129-1g
3-methyl-5-phenylbenzoic acid
211042-54-5 95%
1g
$318 2025-03-03
eNovation Chemicals LLC
D257129-5g
3-methyl-5-phenylbenzoic acid
211042-54-5 95%
5g
$968 2025-03-03
eNovation Chemicals LLC
D257129-5g
3-methyl-5-phenylbenzoic acid
211042-54-5 95%
5g
$968 2025-03-03
eNovation Chemicals LLC
D257129-1g
3-methyl-5-phenylbenzoic acid
211042-54-5 95%
1g
$318 2025-03-03
eNovation Chemicals LLC
D257129-5g
3-methyl-5-phenylbenzoic acid
211042-54-5 95%
5g
$968 2024-08-03
Matrix Scientific
192315-5g
3-Methyl-5-phenylbenzoic acid, 95%
211042-54-5 95%
5g
$1650.00 2023-09-10

3-Methyl-5-phenylbenzoic acid 関連文献

3-Methyl-5-phenylbenzoic acidに関する追加情報

Introduction to 3-Methyl-5-phenylbenzoic acid (CAS No. 211042-54-5)

3-Methyl-5-phenylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 211042-54-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This benzoic acid derivative, characterized by its unique structural motif of a methyl group at the 3-position and a phenyl ring at the 5-position, has garnered attention due to its potential applications in medicinal chemistry and material science. The compound’s molecular structure, featuring a benzene core substituted with these functional groups, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis of 3-Methyl-5-phenylbenzoic acid typically involves multi-step organic reactions, often starting from commercially available precursors such as toluene or xylene derivatives. The introduction of the methyl group at the 3-position and the phenyl ring at the 5-position can be achieved through various methods, including Friedel-Crafts alkylation and acylation, followed by hydrolysis or oxidation steps. The precise control of reaction conditions is crucial to ensure high yield and purity, as side reactions can lead to undesired byproducts that may complicate downstream applications.

One of the most compelling aspects of 3-Methyl-5-phenylbenzoic acid is its potential as a building block in drug discovery. The benzoic acid moiety is a common pharmacophore found in numerous therapeutic agents, exhibiting properties such as anti-inflammatory, analgesic, and antioxidant activities. The presence of both methyl and phenyl substituents enhances the compound’s lipophilicity and electronic distribution, which can influence its binding affinity to biological targets. Recent studies have highlighted the importance of such structural features in designing molecules with improved pharmacokinetic profiles.

In recent years, computational chemistry and molecular modeling have played a pivotal role in understanding the interactions between 3-Methyl-5-phenylbenzoic acid and biological targets. Advanced simulation techniques have allowed researchers to predict binding affinities and identify potential drug candidates more efficiently than traditional experimental methods alone. These computational approaches have been particularly useful in optimizing synthetic routes and predicting the metabolic stability of derivatives derived from this compound.

The pharmaceutical industry has shown interest in 3-Methyl-5-phenylbenzoic acid due to its versatility as a precursor for more complex molecules. For instance, it can be used to synthesize analogs that exhibit enhanced efficacy or reduced toxicity compared to existing drugs. Additionally, its structural framework suggests potential applications in the development of novel materials with specific optical or electronic properties, which could be relevant for advanced technological applications beyond medicine.

Recent advancements in green chemistry have also influenced the synthesis of 3-Methyl-5-phenylbenzoic acid, with researchers exploring more sustainable methodologies. Catalytic processes that minimize waste and energy consumption are being prioritized, aligning with global efforts to reduce the environmental impact of chemical production. These innovations not only improve the efficiency of producing this compound but also contribute to broader sustainability goals in the chemical industry.

Biological evaluations of 3-Methyl-5-phenylbenzoic acid have revealed intriguing properties that warrant further investigation. In vitro studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. Such findings align with ongoing research into nonsteroidal anti-inflammatory drugs (NSAIDs) and provide a rationale for exploring its therapeutic potential further. Additionally, preliminary data indicate possible interactions with receptors or ion channels that could be exploited for treating neurological disorders or cardiovascular diseases.

The analytical characterization of 3-Methyl-5-phenylbenzoic acid is another critical aspect of its study. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques to confirm its identity and purity. These analytical methods ensure that the compound meets stringent quality standards before being subjected to biological testing or further derivatization.

The future prospects for 3-Methyl-5-phenylbenzoic acid are promising, with ongoing research expected to uncover new applications and refine synthetic strategies. Collaborative efforts between academia and industry will likely accelerate progress in this field, leading to innovative drug candidates or advanced materials based on this versatile compound.

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